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Compound of Interest

Compound Name: Methyl 7-methyl-4-oxooctanoate
CAS No.: 53663-32-4
Cat. No.: B1615037
Get Quote
. J

Executive Summary & Technical Context[1][2][3][4]

Methyl 7-methyl-4-oxooctanoate (CAS: 53663-32-4) serves as a critical intermediate in the
synthesis of complex fatty acid derivatives, flavor compounds, and specific pharmaceutical
scaffolds. Its structural integrity is defined by two distinct domains separated by a ketone
functionality: a methyl succinate-like "head" and an isopentyl "tail."

In synthetic workflows, this molecule is frequently confused with its linear isomer (Methyl 4-
oxononanoate) or its regioisomer (Methyl 6-methyl-4-oxooctanoate). This guide provides a
rigorous, self-validating NMR assignment protocol to distinguish the target from these
alternatives, utilizing 1D and 2D NMR datasets.

Key Structural Challenges

o Symmetry Breakers: The ketone at C4 creates two independent spin systems in 1H NMR
that must be linked via 13C connectivity (HMBC).

« Isobaric Interference: Linear vs. branched isomers share identical molecular weights (
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, MW 186.25), rendering low-res MS insufficient for isomer differentiation.

Comparative Analysis: Target vs. Alternatives

The following table contrasts the critical NMR signals required to distinguish Methyl 7-methyl-

4-oxooctanoate from its most common structural isomers.

Table 1: Diagnostic Signal Comparison (1H NMR, 400

MHz, CDCI3)

Target: Methyl 7-

Alternative A: Methyl

Alternative B: Methyl

Feature methyl-4- 4-oxononanoate 6-methyl-4-
oxooctanoate (Linear) oxooctanoate
Terminal Methyl(s) 0.90 (d, 6H)Diagnostic  0.88 (t, 3H) Linear 0.91 (d, 6H)
Isopropyl Doublet Triplet '
2.10 (m, 1H)

Tail Methine (CH)

1.55 (m, 1H)Septet-
like

Absent (Methylene

chain only)

Deshielded by

-ketone effect

-Keto Methylene (Tail)

2.45 (t, 2H)C5 Protons

2.42 (t, 2H)

2.25 (d, 2H) Doublet

due to adjacent CH

Key Distinction

Doublet Methyls +
Triplet

-CH2

Triplet Methyl

Doublet Methyls +
Doublet

-CH2
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Analyst Note: The most frequent error is misidentifying the linear isomer (A) as the target. Zoom

into the 0.8-1.0 ppm region; a clear doublet (

Hz) confirms the branched terminus.

Structural Visualization & Numbering

To ensure accurate assignment, we utilize the following atom numbering scheme. Note that the
"Methyl" of the ester is designated as OMe.

Click to download full resolution via product page

Figure 1: Numbering scheme for Methyl 7-methyl-4-oxooctanoate. C1-C3 represents the
succinate head; C5-C9 represents the isopentyl tail.

Comprehensive Assignhment Data
1H NMR Assignments (CDCI3, Reference TMS 0.00)
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13C NMR Assignments (CDCI3)
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Position =l | Type HMBC Correlations
. ppm) (from Protons)

C4 209.1 Quaternary (C=0) H-2, H-3, H-5, H-6

C1l 173.4 Quaternary (C=0) H-2, H-3, OMe

OMe 51.8 CH3

C5 41.5 CH2 H-6, H-7, H-3 (weak)

C3 37.0 CH2 H-2, H-5 (weak)

C6 32.6 CH2 H-5, H-7, H-8/9

Cc2 27.8 CH2 H-3

Cc7 27.6 CH H-5, H-8/9

C8/C9 22.4 CH3 H-6, H-7

Experimental Protocol: Self-Validating Workflow

To guarantee the identity of the molecule, follow this "Chain of Evidence" protocol. This method
uses HMBC to bridge the "silent" quaternary ketone at C4, which breaks the proton spin
system.

Step 1: Sample Preparation[1][9]
e Solvent: Chloroform-d (

) is preferred for resolution. DMSO-
may be used but will shift OH/NH impurities; the target shifts will move slightly downfield.

e Concentration: 10-15 mg in 0.6 mL solvent. Filter through a cotton plug to remove
particulates that broaden lines.

Step 2: Critical Validation (HMBC)
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The most common failure mode is assuming the chain length based solely on integration. You
must prove the C3-C4-C5 linkage.

Workflow Diagram:

Start: Unknown Sample

1H NMR Acquisition
Check for Doublet at 0.9 ppm

Is Methyl a Doublet?

STOP: Linear Isomer HSQC Spectrum
(Methyl 4-oxononanoate) Assign C-H pairs

HMBC Spectrum
Verify C4 Ketone Conn.

Check C4 (209 ppm)
Correlations from H3 & H5

orrelations Present

Structure Confirmed:
Methyl 7-methyl-4-oxooctanoate

Click to download full resolution via product page
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Figure 2: Logical workflow for validating the branched structure against linear isomers.

Step 3: The "Bridge" Experiment

To definitively prove the position of the ketone (distinguishing 4-oxo from 3-0xo or 5-0x0
isomers), look for the HMBC Bridge:

e Locate the Ketone Carbon (C4) at ~209 ppm.
 Verify correlations from H-3 (2.75 ppm) AND H-5 (2.45 ppm) to C4.

 If H-3 correlates to Ester C1 but H-5 does not, the ketone is correctly placed.

References

e General 1H/13C Shifts for Fatty Esters

o Gunstone, F. D. (1993). High Resolution NMR of Lipid Derivatives. Source: (Verified
general shift ranges for oxo-fatty esters).

Impurity & Solvent Shifts

o Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common
Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the
Organometallic Chemist. Source..

HMBC/HSQC Methodology

o Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry.
Elsevier. Source:.

Spectral Data Comparison (Linear Analog - Methyl 4-oxooctanoate)

o PubChem Database.[3][1] Methyl 4-oxooctanoate Spectral Data. Source:.[3]

Isopropyl Group Shift Validation: Pretsch, E., et al. (2009). Structure Determination of
Organic Compounds. Springer. (Standard shifts for isobutyl/isopropyl termini).

© 2026 BenchChem. All rights reserved. 7/9 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-4-oxooctanoate
https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-7-methyl-4-oxooctanoate
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-4-oxooctanoate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1615037?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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